molecular formula C29H32O7 B12093390 6-O-Acetyl-234-tri-O-benzyl-D-glucopyranose

6-O-Acetyl-234-tri-O-benzyl-D-glucopyranose

Cat. No.: B12093390
M. Wt: 492.6 g/mol
InChI Key: RWWBTSOKCOYZSF-UHFFFAOYSA-N
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Description

6-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose: is a derivative of D-glucose, a simple sugar that is an important energy source in living organisms. This compound is characterized by the presence of acetyl and benzyl groups attached to the glucose molecule, which modify its chemical properties and reactivity. It is often used in organic synthesis and carbohydrate chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose typically involves the protection of hydroxyl groups on the glucose molecule with benzyl groups, followed by acetylation at the 6-position. One common method involves the use of benzyl chloride and a base to introduce the benzyl groups, followed by acetylation using acetic anhydride and a catalyst such as pyridine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or to alter the oxidation state of the molecule.

    Substitution: The benzyl and acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Chemistry: In organic synthesis, 6-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose is used as a building block for more complex molecules. Its protected hydroxyl groups allow for selective reactions at specific positions on the glucose molecule .

Biology: The compound can be used in the study of carbohydrate-protein interactions, as the benzyl groups can mimic natural glycosidic linkages. This makes it useful in the development of glycomimetics and other biologically active compounds .

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including antiviral and anticancer activities. The ability to modify the glucose molecule selectively allows for the design of targeted drugs .

Industry: In the chemical industry, 6-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose is used in the synthesis of specialty chemicals and materials. Its unique reactivity makes it valuable in the production of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 6-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose involves its ability to undergo selective chemical reactions due to the presence of protective groups. These groups can be removed or modified under specific conditions, allowing for precise control over the reactivity of the glucose molecule. The molecular targets and pathways involved depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Uniqueness: 6-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose is unique due to the specific pattern of protection and acetylation, which allows for selective reactions at the 6-position. This makes it particularly useful in synthetic chemistry where precise control over reactivity is required .

Properties

IUPAC Name

[6-hydroxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32O7/c1-21(30)32-20-25-26(33-17-22-11-5-2-6-12-22)27(34-18-23-13-7-3-8-14-23)28(29(31)36-25)35-19-24-15-9-4-10-16-24/h2-16,25-29,31H,17-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWBTSOKCOYZSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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